molecular formula C8H16F2N2O2S B12980680 N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide

N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide

Cat. No.: B12980680
M. Wt: 242.29 g/mol
InChI Key: RFILZUOCQHJQRV-UHFFFAOYSA-N
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Description

N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(piperidin-4-yl)methanesulfonamide
  • N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide
  • Dofetilide

Uniqueness

N-((4,4-Difluoro-5-methylpiperidin-3-yl)methyl)methanesulfonamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorination often enhances the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in drug development .

Properties

Molecular Formula

C8H16F2N2O2S

Molecular Weight

242.29 g/mol

IUPAC Name

N-[(4,4-difluoro-5-methylpiperidin-3-yl)methyl]methanesulfonamide

InChI

InChI=1S/C8H16F2N2O2S/c1-6-3-11-4-7(8(6,9)10)5-12-15(2,13)14/h6-7,11-12H,3-5H2,1-2H3

InChI Key

RFILZUOCQHJQRV-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1(F)F)CNS(=O)(=O)C

Origin of Product

United States

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